(2R)-2-ethylhexanal
Description
Properties
CAS No. |
58735-67-4 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(2R)-2-ethylhexanal |
InChI |
InChI=1S/C8H16O/c1-3-5-6-8(4-2)7-9/h7-8H,3-6H2,1-2H3/t8-/m1/s1 |
InChI Key |
LGYNIFWIKSEESD-MRVPVSSYSA-N |
Isomeric SMILES |
CCCC[C@@H](CC)C=O |
Canonical SMILES |
CCCCC(CC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-2-ethylhexanal can be synthesized through several methods. One common method involves the hydroformylation of 1-octene. In this process, 1-octene reacts with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst to form (2R)-2-ethylhexanal. The reaction conditions typically include high pressure and temperature to facilitate the formation of the aldehyde.
Industrial Production Methods
In industrial settings, (2R)-2-ethylhexanal is produced using similar hydroformylation techniques. The process is optimized for large-scale production by using continuous flow reactors and advanced catalysts to increase yield and efficiency. The product is then purified through distillation and other separation techniques to obtain high-purity (2R)-2-ethylhexanal.
Chemical Reactions Analysis
Oxidation to 2-Ethylhexanoic Acid
(2R)-2-ethylhexanal undergoes oxidation to form 2-ethylhexanoic acid (2-EHA), a key intermediate in plasticizers and coatings. This exothermic reaction typically proceeds via radical chain mechanisms under controlled conditions:
Conditions and Catalysts
-
Catalyzed oxidation with oxygen/air :
| Catalyst | Solvent | Temperature | Selectivity | Yield | Source |
|---|---|---|---|---|---|
| NHPI (6 mol%) | Isobutanol | 70°C | >99% | 95% | |
| Mn(II) acetate | Octanoic acid | 50°C | 83% | 83% | |
| KOH | – | 50°C | 84% | 84% |
Byproducts : Minor amounts of 3-heptyl formate (3HFE), heptane, and 3-heptanone form due to competing reaction pathways .
Reduction to 2-Ethylhexanol
Hydrogenation of (2R)-2-ethylhexanal produces 2-ethylhexanol , a plasticizer precursor.
Conditions :
-
Catalysts : Nickel-alumina catalysts under 35 kg/cm² pressure and 95–120°C yield >90% 2-ethylhexanol with minimal byproducts .
Mechanism : Selective hydrogenation of the carbonyl group occurs via liquid-phase upflow through a catalyst bed, avoiding over-reduction .
Aldol Condensation
(2R)-2-ethylhexanal participates in self-condensation, forming larger carbonyl compounds.
Example :
-
Base-catalyzed aldol condensation of two butyraldehyde molecules yields (2R)-2-ethylhexanal as an intermediate, which further dehydrates to 2-ethylhexenal .
Industrial Application :
-
Integrated aldol condensation–hydrogenation over Pd/TiO₂ achieves 91.2% conversion of n-butanal and 89.8% selectivity for 2-ethylhexanal .
Nucleophilic Addition Reactions
The aldehyde group facilitates nucleophilic additions:
-
Imine Formation : Reacts with amines (e.g., NH₃) to form Schiff bases.
-
Acetal Formation : Combines with alcohols (e.g., ethanol) under acidic conditions to produce acetals .
Conditions :
-
Acidic or basic catalysts (e.g., H₂SO₄, NaOH).
-
Room temperature to mild heating (25–60°C).
Autoxidation and Polymerization
(2R)-2-ethylhexanal is prone to autoxidation and polymerization, especially under light or transition-metal catalysis .
Mechanism :
-
Autoxidation : Generates peroxo acids, eventually forming carboxylic acids.
-
Polymerization : Forms dimers/trimers via radical intermediates .
Stabilization : Antioxidants (e.g., BHT) are added commercially to inhibit degradation .
Reactions with Reducing Agents
(2R)-2-ethylhexanal reacts exothermically with strong reducing agents (e.g., hydrides, azo compounds), producing flammable gases (H₂, NH₃) .
Hazard Note :
Scientific Research Applications
There seems to be some confusion in the query, as it asks for information on "(2R)-2-ethylhexanal" but the search results primarily discuss 2-ethylhexanal and 2-ethylhexanoic acid. 2-Ethylhexanal is an aldehyde, while 2-ethylhexanoic acid is a carboxylic acid. "(2R)" specifies a specific stereoisomer of a chiral molecule, but the search results do not specify the stereochemistry. Given this, the following information is about 2-ethylhexanal and 2-ethylhexanoic acid, as these are the compounds for which information is available in the search results.
2-Ethylhexanal
General Applications:
2-Ethylhexanal is a colorless liquid aldehyde based on a C8 carbon chain . It is used as an intermediate in the chemical synthesis of 2-ethylhexanoic acid and BEPD and also sees use in coatings, polyesters, and fragrances .
Specifications:
- Purity: Minimum 98.5%
- Water Content: Maximum 0.1%
- 2-Ethylhexenal: Maximum 0.03%
- Light Ends: Maximum 1.5%
2-Ethylhexanoic Acid
General Applications:
2-Ethylhexanoic acid and its esters find use in medicine, fungicides, metal lubricants, and cosmetics . Glycerides of 2-ethylhexanoic acid can be used as plasticizers . It is also used to prepare metal salts used as driers for coatings and paints .
Specific Applications:
- Paint Driers and PVC Plastics: Metal salts like zirconium, cobalt, molybdenum, and zinc are derived from 2-ethylhexanoic acid and used as heat stabilizers in paint driers and polyvinyl chloride plastics .
- Plastic Pipe Additive: Tin salts are used as additives for plastic pipes .
- Plastic Calendering: Barium and cadmium salts are used in plastic calendering products and stabilizers .
- Pharmaceuticals: It is a raw material in the production of the medicine carbenicillin .
- Dyes and Fragrances: Used in the synthesis of many dyes and fragrances .
Production Methods:
- 2-Ethylhexanol Oxidation: Prepared via oxidation of 2-ethylhexanol using potassium permanganate in a sodium hydroxide aqueous solution, followed by neutralization with sulfuric acid .
- 2-Ethylhexenal Oxidation: Produced from 2-ethylhexenal through selective hydrogenation and liquid phase oxidation .
- 2-Ethylhexanol Catalytic Dehydrogenation Esterification: Under alkaline conditions with catalysts like cadmium oxide, zinc oxide, and manganese dioxide at 180-210 ℃ to generate 2-Ethylhexanoate, which is then saponified to generate corresponding salts and alcohols, and the salt is acidified by sulfuric acid, and then rectified to obtain isooctanic acid products .
Toxicity and Safety:
- Flammable liquid
- Acute Toxicity: Oral-rat LD50: 3000 mg/kg
- Irritation: Skin-rabbit 450 mg mild; Eye-rabbit 20 mg severe
- Thermal decomposition may release spicy and stimulating smoke .
- Store in a ventilated, low-temperature, dry warehouse, separate from oxidants .
(R)-2-Ethylhexanoic acid
(R)-2-Ethylhexanoic acid is an organic compound with the molecular formula C8H16O2 and is a chiral carboxylic acid. It is commonly used in various industrial applications, including the production of metal soaps and plasticizers, and as a catalyst in polymerization reactions.
Scientific Research Applications:
- Chemistry: Used as a building block in organic synthesis and as a catalyst in polymerization reactions.
- Biology: Investigated for its potential biological activities and interactions with enzymes and proteins.
- Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
- Industry: Utilized in the production of metal soaps and plasticizers, and as a stabilizer in various industrial processes.
Developmental Toxicity Assessment:
Research indicated that (R)-2-EHA exhibits developmental toxicity in animal models.
- Rats: Maternal death occurred at doses of 1000 mg/kg/day, with clinical signs such as increased liver weight and growth retardation in fetuses at lower doses. The NOAEL for maternal toxicity was 250 mg/kg/day, and for developmental toxicity, it was 100 mg/kg/day.
- Rabbits: Maternal effects were noted at doses as low as 125 mg/kg/day, but no adverse fetal effects were observed at any dose level. The NOAEL for maternal toxicity was 25 mg/kg/day, and for developmental toxicity, it was >250 mg/kg/day.
Genotoxicity and Carcinogenicity:
Limited data suggest that (R)-2-EHA is not genotoxic. In vitro studies using bacterial reverse mutation assays showed no mutagenic effects across various strains of Salmonella typhimurium.
Mechanism of Action
The mechanism of action of (2R)-2-ethylhexanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. It can also participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The specific pathways and targets depend on the context of its use and the reactions it undergoes.
Comparison with Similar Compounds
2-Ethylhexanol
Structure: C₈H₁₈O (alcohol derivative of 2-ethylhexanal).
Key Differences:
- Reactivity: 2-Ethylhexanol is synthesized via hydrogenation of 2-ethylhexanal or Guerbet reactions . Unlike the aldehyde, it lacks electrophilic carbonyl groups, making it less reactive in oxidation or nucleophilic addition reactions.
- Applications: Widely used in plasticizers (e.g., DEHP, DEHT), surfactants, and biofuels. 2-Ethylhexanol improves cold-flow properties in biodiesel due to its branched structure .
- Biological Activity: Metabolized to 2-ethylhexanoic acid, which induces hepatic peroxisome proliferation in rodents. The (R)-enantiomer exhibits higher metabolic turnover rates .
Data Comparison:
| Property | (2R)-2-Ethylhexanal | 2-Ethylhexanol |
|---|---|---|
| Molecular Weight (g/mol) | 128.21 | 130.23 |
| Boiling Point (°C) | 163 | 184–185 |
| Key Functional Group | Aldehyde (-CHO) | Alcohol (-OH) |
| Primary Use | Chemical precursor | Plasticizers, biofuels |
2-Ethylhexanoic Acid
Structure: C₈H₁₆O₂ (carboxylic acid derivative).
Key Differences:
- Synthesis: Produced via oxidation of (2R)-2-ethylhexanal using catalysts like N-hydroxyphthalimide .
- Applications: Used in PVC stabilizers, corrosion inhibitors, and alkyd resins.
- Stereoselectivity: Enzymatic oxidation of (R)-2-ethylhexanol by P450cam yields (R)-2-ethylhexanoic acid 3.5× faster than the (S)-enantiomer .
Data Comparison:
| Property | (2R)-2-Ethylhexanal | 2-Ethylhexanoic Acid |
|---|---|---|
| Molecular Weight (g/mol) | 128.21 | 144.21 |
| Boiling Point (°C) | 163 | 228–230 |
| Key Functional Group | Aldehyde (-CHO) | Carboxylic acid (-COOH) |
| Industrial Role | Oxidation precursor | Lubricants, resins |
Bis(2-ethylhexyl) Terephthalate (DEHT)
Structure: C₂₄H₃₈O₄ (diester of 2-ethylhexanol). Key Differences:
- DEHT is a safer alternative to phthalate plasticizers like DEHP .
- Applications: Used in food packaging and medical devices due to low toxicity. Unlike 2-ethylhexanal, DEHT is non-volatile and stable under high temperatures .
Data Comparison:
| Property | (2R)-2-Ethylhexanal | DEHT |
|---|---|---|
| Molecular Weight (g/mol) | 128.21 | 390.56 |
| Volatility | High | Low |
| Key Use | Chemical synthesis | Plasticizer |
Hexanal
Structure: C₆H₁₂O (straight-chain aldehyde).
Key Differences:
- Branching vs. Linearity: (2R)-2-Ethylhexanal’s branched structure reduces crystallinity in derived polymers compared to linear hexanal.
- Oxidation Pathways: Hexanal oxidizes to adipic acid, whereas 2-ethylhexanal forms 2-ethylhexanoic acid .
Data Comparison:
| Property | (2R)-2-Ethylhexanal | Hexanal |
|---|---|---|
| Molecular Weight (g/mol) | 128.21 | 100.16 |
| Boiling Point (°C) | 163 | 131 |
| Derived Products | Branched polymers | Linear polymers |
Q & A
Q. What are the key experimental design considerations for synthesizing (2R)-2-ethylhexanal with high enantiomeric purity?
Methodological Answer:
- Catalyst Selection : Use acid catalysts (e.g., toluene-p-sulfonic acid) for esterification reactions, ensuring optimal molar ratios (e.g., 1:3.5 for reactants) and reaction temperatures (130°C) to achieve yields >90% .
- Design Optimization : Apply orthogonal experimental design to evaluate variables like reaction time, temperature, and catalyst dosage. For enzymatic synthesis, employ Response Surface Methodology (RSM) and Artificial Neural Networks (ANN) to model interactions between parameters (e.g., reaction time, enzyme amount) .
- Characterization : Validate purity via TLC, IR, and NMR, ensuring spectra match theoretical predictions for stereochemical configuration .
Q. Which analytical techniques are most reliable for characterizing (2R)-2-ethylhexanal and verifying its structural integrity?
Methodological Answer:
- Chromatography : Use gas chromatography (GC) with flame ionization detection (FID) to quantify purity, adhering to ASTM D5008-22 standards for alcohol content analysis .
- Spectroscopy : Combine H NMR and IR spectroscopy to confirm functional groups (e.g., aldehyde peaks at ~9.5 ppm in NMR) and stereochemistry. Mass spectrometry (MS) can corroborate molecular ion peaks (e.g., m/z 128 for CHO) .
- Enantiomeric Analysis : Employ chiral GC columns or polarimetry to distinguish (2R) from (2S) configurations, ensuring >98% enantiomeric excess (ee) .
Advanced Research Questions
Q. How can researchers address contradictions in reported catalytic efficiencies for (2R)-2-ethylhexanal synthesis?
Methodological Answer:
- Systematic Comparison : Replicate studies using identical catalysts (e.g., Ni/Ce-AlO) under standardized conditions (temperature, pressure) to isolate variables causing discrepancies (e.g., catalyst deactivation due to γ-AlO(OH) formation) .
- Meta-Analysis : Cross-reference datasets from multiple studies, focusing on reaction yields, byproduct profiles (e.g., n-butyl butyrate), and catalyst lifetimes. Use statistical tools like ANOVA to identify outliers or confounding factors .
Q. What methodologies optimize reaction conditions for enzymatic synthesis of (2R)-2-ethylhexanal derivatives?
Methodological Answer:
- RSM and ANN Integration : Design experiments with independent parameters (e.g., reaction time, enzyme load) and dependent variables (e.g., conversion rate). Use RSM to generate polynomial models and ANN to predict non-linear relationships, achieving >95% esterification rates .
- Solvent-Free Systems : Prioritize solvent-free enzymatic reactions to minimize side products. Monitor water activity (a) to prevent hydrolysis of intermediates .
Q. How do renewable production pathways for (2R)-2-ethylhexanal influence experimental scalability and sustainability?
Methodological Answer:
- Feedstock Selection : Replace petrochemical-derived n-butanal with lignocellulosic biomass derivatives (e.g., furfural). Use life-cycle assessment (LCA) to quantify carbon footprint reductions .
- Process Integration : Combine aldol condensation and hydrogenation steps in a single reactor (e.g., bifunctional Ni/Ce-AlO catalysts) to simplify workflows and improve energy efficiency .
Q. What are common pitfalls in interpreting spectroscopic data for (2R)-2-ethylhexanal, and how can they be mitigated?
Methodological Answer:
- Peak Overlap : In NMR, distinguish aldehyde protons from adjacent ethyl groups using deuterated solvents (e.g., CDCl) and 2D-COSY to resolve coupling patterns .
- Artifact Detection : In GC-MS, identify column bleed or degradation products (e.g., 2-ethylhexanoic acid) by spiking samples with authentic standards and comparing retention indices .
Q. How can orthogonal experimental design improve yield in (2R)-2-ethylhexanal synthesis?
Methodological Answer:
- Variable Screening : Use Taguchi or Plackett-Burman designs to test multiple factors (e.g., catalyst type, solvent polarity) with minimal runs. Prioritize factors showing significant effects (p < 0.05) on yield .
- Robustness Testing : Vary parameters ±10% around optimal conditions (e.g., 130°C → 117–143°C) to assess process stability. Calculate signal-to-noise ratios (S/N) to identify noise-resistant conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
